3-ホルミル-4-メトキシ-1H-インドール-1-カルボン酸tert-ブチル

概要

説明

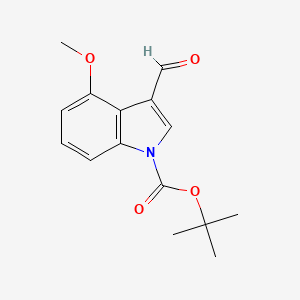

tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a tert-butyl ester group, a formyl group, and a methoxy group attached to the indole ring, making it a versatile intermediate in organic synthesis .

科学的研究の応用

Scientific Research Applications

Tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate plays a crucial role in several areas of scientific research:

- Medicinal Chemistry : It is utilized as an intermediate in the synthesis of biologically active compounds, particularly those exhibiting anticancer, antiviral, and anti-inflammatory properties. The indole structure is known for its presence in many natural products and pharmaceuticals, making this compound valuable for drug development.

- Structure-Activity Relationship Studies : Researchers employ this compound to investigate the relationship between chemical structure and biological activity of indole derivatives. Understanding these relationships can lead to the design of more effective therapeutic agents.

- Biological Activity Exploration : Studies indicate that indole derivatives can influence various biochemical pathways, exhibiting properties such as antiviral, antimicrobial, antidiabetic, and antioxidant activities. Tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate is particularly noted for its potential interactions with targets involved in these pathways.

Industrial Applications

In addition to its research applications, tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate finds utility in various industrial sectors:

- Agrochemicals : The compound is explored for its potential use in developing pesticides or herbicides due to its biological activity against certain pathogens.

- Dyes and Pigments : Its unique chemical structure allows it to be used in synthesizing dyes and pigments, contributing to advancements in materials science .

作用機序

Target of Action

Tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate is a pharmaceutical intermediate compound that can be used to prepare a highly selective and potent small molecule inhibitor Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors , playing a significant role in cell biology .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes at the cellular level . These changes can lead to the treatment of various disorders in the human body .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . They have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available indole derivatives.

Formylation: The formyl group is introduced using formylating agents such as Vilsmeier-Haack reagent.

Methoxylation: The methoxy group is added through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Esterification: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and acid catalysts.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

化学反応の分析

Types of Reactions:

Oxidation: tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives.

類似化合物との比較

- tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate

- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

- tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate

Uniqueness: tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and methoxy groups enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .

生物活性

Tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate has the molecular formula and features a tert-butyl ester and a formyl group that contribute to its reactivity and biological properties. The presence of the methoxy group enhances its pharmacological profile by improving solubility and bioavailability.

Anticancer Activity

Research indicates that indole derivatives, including tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate, exhibit significant anticancer properties. These compounds have been shown to induce cell death through various mechanisms, including disruption of microtubule polymerization, which is critical for cell division .

A study highlighted that modifications at the indole positions can significantly alter biological activity, suggesting that this compound may serve as a lead for developing new anticancer agents. The induction of methuosis—a form of cell death characterized by extensive vacuolization—has been associated with specific indolyl derivatives .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Indole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .

Anti-inflammatory and Antioxidant Effects

Tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate has shown potential anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. Additionally, its antioxidant properties help mitigate oxidative stress in cells, contributing to its overall therapeutic profile .

The biological activity of tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate can be attributed to several biochemical pathways:

- Inhibition of Enzymes : This compound can act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Cellular Interaction : Indoles interact with various cellular targets, leading to changes in cell signaling pathways that regulate growth and apoptosis .

Synthesis Methods

The synthesis of tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate typically involves several steps:

- Formation of Indole Skeleton : Starting from commercially available precursors, the indole structure is synthesized through cyclization reactions.

- Introduction of Functional Groups : The formyl group is introduced via formylation reactions, while the tert-butyl ester is formed through esterification processes.

- Purification : The final product is purified using chromatography techniques to ensure high purity suitable for biological testing .

Case Studies and Research Findings

特性

IUPAC Name |

tert-butyl 3-formyl-4-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)13-11(16)6-5-7-12(13)19-4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBQHDYJIBUVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。